molecular formula C10H8BrNO3 B13985095 Methyl 5-bromo-2-(cyanomethoxy)benzoate CAS No. 58430-20-9

Methyl 5-bromo-2-(cyanomethoxy)benzoate

Cat. No.: B13985095
CAS No.: 58430-20-9
M. Wt: 270.08 g/mol
InChI Key: JLMVDIRMNVCHRK-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(cyanomethoxy)benzoate is an organic compound with the molecular formula C10H8BrNO3 and a molecular weight of 270.08 g/mol It is a derivative of benzoic acid, specifically a methyl ester, and contains a bromine atom and a cyanomethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N,N-dimethylformamide or dimethyl sulfoxide as solvents, with bromine being added under controlled conditions . The reaction is monitored to ensure the desired substitution pattern on the benzene ring.

Industrial Production Methods

Industrial production methods for methyl 5-bromo-2-(cyanomethoxy)benzoate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(cyanomethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

Methyl 5-bromo-2-(cyanomethoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-(cyanomethoxy)benzoate involves its interaction with specific molecular targets. The bromine and cyanomethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-2-(cyanomethoxy)benzoate is unique due to the presence of both bromine and cyanomethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

methyl 5-bromo-2-(cyanomethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-14-10(13)8-6-7(11)2-3-9(8)15-5-4-12/h2-3,6H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMVDIRMNVCHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20534514
Record name Methyl 5-bromo-2-(cyanomethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20534514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58430-20-9
Record name Methyl 5-bromo-2-(cyanomethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20534514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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